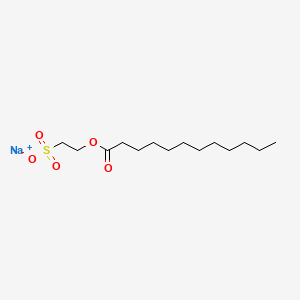
3-磺基丙基甲基丙烯酸钾
描述
3-Sulfopropyl methacrylate potassium salt (SPMA) is used in the production of stable waterborne methacrylic resin dispersions and hydrogels, as well as the production of adhesives, thickeners, polyelectrolytes, and paper treatment chemicals .
Molecular Structure Analysis
The linear formula for 3-Sulfopropyl methacrylate potassium salt is H2C=C(CH3)CO2(CH2)3SO3K . It has a molecular weight of 246.32 .Chemical Reactions Analysis
The reversible addition–fragmentation chain transfer (RAFT) copolymerization of the electrolyte monomers 3-sulfopropyl methacrylate potassium salt (anionic, SPMAK) and [2- (methacryloyloxy)ethyl]trimethylammonium chloride (cationic, MADQUAT) was studied in detail .Physical And Chemical Properties Analysis
3-Sulfopropyl methacrylate potassium salt is a solid at 20°C . It has a melting point of 295°C . It is soluble in water .科学研究应用
Production of Waterborne Methacrylic Resin Dispersions and Hydrogels
This compound is utilized in creating stable waterborne dispersions and hydrogels, which are essential in various industrial processes due to their unique properties such as high water absorbency and stability .
Adhesive Production
It serves as a key ingredient in the formulation of adhesives, providing desirable characteristics like improved adhesion and stability under various conditions .
Thickening Agent
In the production of thickeners, this compound imparts viscosity and consistency to products across different industries, including food, cosmetics, and pharmaceuticals .
Polyelectrolyte Synthesis
As a polyelectrolyte, it is used to modify the electrical properties of solutions, which is beneficial in applications like water treatment and paper manufacturing .
Paper Treatment Chemicals
In paper treatment, it enhances paper strength, durability, and printability by interacting with the paper fibers at a molecular level .
Protein-Ligand Binding Studies
The compound is instrumental in scientific research for studying protein-ligand interactions, which is crucial for understanding biological processes and drug development .
Enzyme-Substrate Interaction Research
It is also used in examining enzyme-substrate interactions, providing insights into enzyme mechanisms and potential therapeutic targets .
Wastewater Treatment
A novel application involves its use in creating superadsorbent anionic hydrogels for wastewater treatment, particularly for removing dyes like methylene blue from wastewater .
安全和危害
未来方向
3-Sulfopropyl methacrylate potassium salt has been used in the production of stable waterborne methacrylic resin dispersions and hydrogels, as well as the production of adhesives, thickeners, polyelectrolytes, and paper treatment chemicals . It has also been used in the study of RAFT copolymerization . Future research may continue to explore its potential applications in these and other areas.
作用机制
Target of Action
It is widely used in the production of stable waterborne methacrylic resin dispersions and hydrogels . It also plays a role in the production of adhesives, thickeners, polyelectrolytes, and paper treatment chemicals .
Mode of Action
The compound’s mode of action is primarily through its chemical structure, which allows it to interact with other substances in its environment. The sulfopropyl group in the compound provides it with strong anionic characteristics, enabling it to interact with cations in solution . The methacrylate group allows it to participate in polymerization reactions, leading to the formation of polymers with unique properties .
Biochemical Pathways
Its use in the production of waterborne methacrylic resin dispersions and hydrogels suggests that it may play a role in polymerization reactions .
Result of Action
The result of the action of 3-Sulfopropyl methacrylate potassium salt is the formation of stable waterborne methacrylic resin dispersions and hydrogels . These materials have various applications, including use in adhesives, thickeners, polyelectrolytes, and paper treatment chemicals .
Action Environment
The action of 3-Sulfopropyl methacrylate potassium salt can be influenced by environmental factors such as pH, temperature, and the presence of other substances . For example, its solubility and reactivity can be affected by the pH of the solution . Additionally, temperature can influence the rate of polymerization reactions in which it participates .
属性
IUPAC Name |
potassium;3-(2-methylprop-2-enoyloxy)propane-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O5S.K/c1-6(2)7(8)12-4-3-5-13(9,10)11;/h1,3-5H2,2H3,(H,9,10,11);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNOXUQIZPBURMT-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCCS(=O)(=O)[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11KO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401014890 | |
| Record name | Potassium 3-sulfopropyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401014890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Sulfopropyl methacrylate potassium salt | |
CAS RN |
31098-21-2 | |
| Record name | Potasium 3-sulphopropyl methacrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031098212 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 2-methyl-, 3-sulfopropyl ester, potassium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Potassium 3-sulfopropyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401014890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Potassium 3-sulphopropyl methacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.864 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | POTASIUM 3-SULPHOPROPYL METHACRYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1H3W483Z72 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 3-Sulfopropyl methacrylate potassium salt?
A1: The molecular formula of 3-Sulfopropyl methacrylate potassium salt is C7H11KO5S. Its molecular weight is 246.32 g/mol.
Q2: How does the presence of 3-Sulfopropyl methacrylate potassium salt impact the stability of nanoMOFs in aqueous solutions?
A2: Grafting poly(3-Sulfopropyl methacrylate potassium salt) (PSPMK) brushes onto the surface of nanoMOFs, such as UiO-66-NH2, significantly enhances their stability and dispersity in aqueous media. [] This is attributed to the hydrophilic nature of PSPMK, which promotes hydration and prevents aggregation of the nanoparticles.
Q3: Can 3-Sulfopropyl methacrylate potassium salt be used to modify polypropylene membranes?
A3: Yes, 3-Sulfopropyl methacrylate potassium salt (SA) can be used alongside [2-(methacryloyloxy)ethyl]trimethylammonium chloride (TM) to modify polypropylene membranes via UV-induced polymerization. This process creates copolymer brushes with varying TM:SA ratios, significantly improving the hydrophilicity of the membrane surfaces. []
Q4: How does the ionic strength of a solution affect the properties of 3-Sulfopropyl methacrylate potassium salt brushes?
A4: Increasing salt concentration can screen the electrostatic repulsive interactions between sulfonate groups in poly(3-Sulfopropyl methacrylate potassium salt) (PSPMK) brushes. [] This can lead to a change in brush conformation, impacting their performance in applications like lubrication or antifouling coatings.
Q5: Can 3-Sulfopropyl methacrylate potassium salt be used to create antifouling surfaces?
A5: Yes, 3-Sulfopropyl methacrylate potassium salt (SPMA) can be copolymerized with other monomers to create antifouling surfaces. [] The SPMA provides a hydrophilic and negatively charged surface that resists the attachment of microorganisms like microalgae and zoospores.
Q6: How does 3-Sulfopropyl methacrylate potassium salt contribute to the performance of proton exchange membranes (PEMs) for fuel cells?
A6: 3-Sulfopropyl methacrylate potassium salt (SPM) serves as the hydrophilic block in diblock copolymers used for PEM fabrication. [] This block forms the primary proton-conducting channels, while the hydrophobic block, often cross-linked, enhances dimensional stability in alcohol fuel.
Q7: Can 3-Sulfopropyl methacrylate potassium salt be used in the development of biomimetic lubrication systems?
A7: Yes, Poly(3-Sulfopropyl methacrylate potassium salt) (PSPMK) exhibits excellent water lubrication properties due to its hydrophilicity and ability to form a hydrated layer. [, ] This makes it a suitable material for biomimetic lubrication systems, particularly in applications like artificial synovial fluid. []
Q8: How does 3-Sulfopropyl methacrylate potassium salt contribute to the properties of hydrogels used in biomimetic calcium phosphate mineralization?
A8: Poly(3-Sulfopropyl methacrylate potassium salt) brushes can be used to mineralize surfaces with calcium phosphate, mimicking the inorganic component of bone. [] The negatively charged sulfonate groups in the polymer attract calcium ions, initiating the formation of hydroxyapatite, a key component of bone mineral.
Q9: Can 3-Sulfopropyl methacrylate potassium salt be used to create intelligent drug delivery systems?
A9: Yes, hydrogels incorporating 3-Sulfopropyl methacrylate potassium salt can be used for controlled drug release. [, ] The hydrogel network can be designed to respond to stimuli like temperature, releasing encapsulated drugs in a controlled manner.
Q10: What role does 3-Sulfopropyl methacrylate potassium salt play in the fabrication of inverse opal structures for photocatalysis?
A10: 3-Sulfopropyl methacrylate potassium salt (SPMAP) is a key component in the emulsion polymerization process for synthesizing polymer spheres used as templates for inverse opal structures. [] After the inverse opal structure is formed, the SPMAP contributes to the material's hydrophilicity and can influence the adsorption of reactants during photocatalysis.
Q11: What analytical techniques are commonly used to characterize 3-Sulfopropyl methacrylate potassium salt and its derivatives?
A11: Commonly used techniques include:
- Nuclear Magnetic Resonance (NMR) spectroscopy: For structural confirmation and analysis of polymerization kinetics. []
- X-ray photoelectron spectroscopy (XPS): To analyze surface composition and verify successful modification of substrates. [, ]
- Scanning electron microscopy (SEM): To visualize surface morphology and analyze the structure of materials like inverse opals. []
- Atomic force microscopy (AFM): To study the surface morphology and growth mechanism of polymer brushes. []
- Electrochemical Impedance Spectroscopy (EIS): To investigate the conformation and electrochemical properties of polymer brushes grafted onto surfaces. [, ]
Q12: What are the key considerations for designing experiments involving 3-Sulfopropyl methacrylate potassium salt?
A12: Key considerations include:
- Ionic Strength: High salt concentrations can screen electrostatic interactions, influencing polymer conformation and interactions. []
- Monomer ratios: In copolymerization reactions, the ratio of 3-Sulfopropyl methacrylate potassium salt to other monomers can significantly impact the final material properties. []
- Surface properties: The hydrophilicity, charge, and roughness of the substrate can influence the grafting density and properties of polymer brushes. []
Q13: Is 3-Sulfopropyl methacrylate potassium salt biodegradable?
A13: While 3-Sulfopropyl methacrylate potassium salt itself is not readily biodegradable, research is ongoing to develop copolymers and blends with enhanced biodegradability for specific applications. []
Q14: What are the potential environmental impacts of 3-Sulfopropyl methacrylate potassium salt?
A14: The environmental impact of 3-Sulfopropyl methacrylate potassium salt is an area requiring further investigation. As with many synthetic polymers, responsible waste management and exploration of biodegradable alternatives are crucial for minimizing potential negative impacts. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



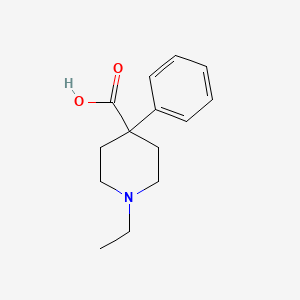
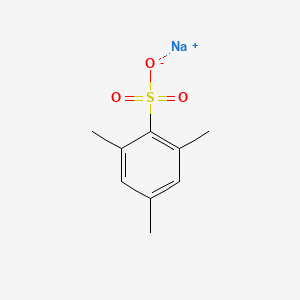
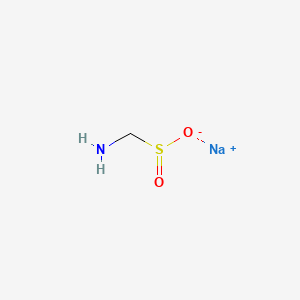
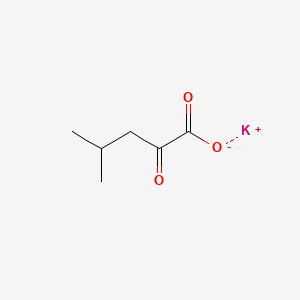

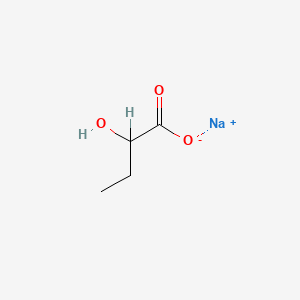

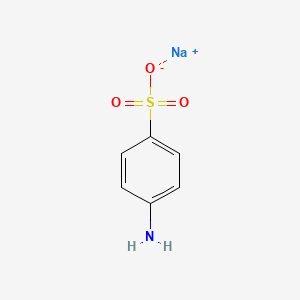

![Potassium [1-(tert-Butoxycarbonyl)-1H-indole-2-yl]trifluoroborate](/img/structure/B1324452.png)
![1-Propanesulfonic acid, 2-methyl-2-[(1-oxo-2-propenyl)amino]-, monosodium salt](/img/structure/B1324453.png)

